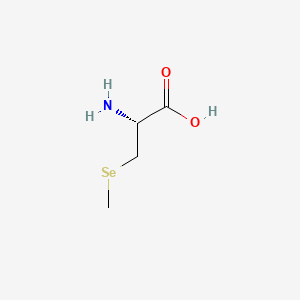![molecular formula C16H24Cl4N2O2 B1681808 2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone CAS No. 4420-79-5](/img/structure/B1681808.png)
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone
Vue d'ensemble
Description
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone, also known as hydroquinone mustard, is a chemical compound with the molecular formula C14H20Cl4N2O2. It is a derivative of hydroquinone and contains two bis(2-chloroethyl)amino groups attached to the 2 and 5 positions of the hydroquinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone typically involves the reaction of hydroquinone with bis(2-chloroethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: Hydroquinone and bis(2-chloroethyl)amine.
Reaction Conditions: The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Catalysts and Reagents: A base such as triethylamine or sodium hydroxide may be used to facilitate the reaction.
Temperature and Time: The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-60°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar reaction conditions but on a larger scale. The process may include additional steps such as purification and isolation of the product using techniques like recrystallization or chromatography to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone can undergo various chemical reactions, including:
Oxidation: The hydroquinone moiety can be oxidized to quinone under oxidative conditions.
Reduction: The compound can be reduced to its corresponding hydroquinone derivative.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alcohols can react with the chloroethyl groups under basic conditions.
Major Products Formed
Oxidation: The major product is the corresponding quinone derivative.
Reduction: The major product is the reduced hydroquinone derivative.
Substitution: The major products are the substituted derivatives with the nucleophiles replacing the chloroethyl groups.
Applications De Recherche Scientifique
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical tool.
Medicine: It has been investigated for its potential use in cancer therapy due to its ability to alkylate DNA and inhibit cell proliferation.
Mécanisme D'action
The mechanism of action of 2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone involves its ability to alkylate DNA. The bis(2-chloroethyl)amino groups can form covalent bonds with the nucleophilic sites on DNA, leading to cross-linking and inhibition of DNA replication and transcription. This results in the inhibition of cell proliferation and induction of cell death. The molecular targets include DNA and various enzymes involved in DNA repair and replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrogen Mustard: A class of compounds with similar bis(2-chloroethyl)amino groups, used in chemotherapy.
Chlorambucil: A nitrogen mustard derivative used as an anticancer agent.
Melphalan: Another nitrogen mustard derivative with applications in cancer treatment.
Uniqueness
2,5-Bis[[bis(2-chloroethyl)amino]methyl]hydroquinone is unique due to its hydroquinone core, which imparts distinct chemical properties and reactivity compared to other nitrogen mustard derivatives.
Propriétés
Numéro CAS |
4420-79-5 |
|---|---|
Formule moléculaire |
C16H24Cl4N2O2 |
Poids moléculaire |
418.2 g/mol |
Nom IUPAC |
2,5-bis[bis(2-chloroethyl)aminomethyl]benzene-1,4-diol |
InChI |
InChI=1S/C16H24Cl4N2O2/c17-1-5-21(6-2-18)11-13-9-16(24)14(10-15(13)23)12-22(7-3-19)8-4-20/h9-10,23-24H,1-8,11-12H2 |
Clé InChI |
QWFHTWGSBNHWBX-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)CN(CCCl)CCCl)O)CN(CCCl)CCCl.Cl |
SMILES canonique |
C1=C(C(=CC(=C1O)CN(CCCl)CCCl)O)CN(CCCl)CCCl |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
SKI 23325; SKI-23325; SKI23325. |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![N-[2,6-bis(phenylsulfanyl)pyridin-3-yl]-3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B1681741.png)
![11,21-dihydroxy-16-(hydroxymethyl)-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11-diene-13,14-dione](/img/structure/B1681743.png)



